molecular formula C9H6N2OS B13161976 4-(Pyrimidin-5-yl)thiophene-2-carbaldehyde

4-(Pyrimidin-5-yl)thiophene-2-carbaldehyde

Cat. No.: B13161976
M. Wt: 190.22 g/mol
InChI Key: IIVAXJQSKCHDLC-UHFFFAOYSA-N
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Description

4-(Pyrimidin-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-5-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-5-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-(Pyrimidin-5-yl)thiophene-2-carboxylic acid.

    Reduction: 4-(Pyrimidin-5-yl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-5-yl)thiophene-2-carbaldehyde is unique due to the presence of both thiophene and pyrimidine rings, which confer a combination of properties from both heterocycles. This dual functionality makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

4-pyrimidin-5-ylthiophene-2-carbaldehyde

InChI

InChI=1S/C9H6N2OS/c12-4-9-1-7(5-13-9)8-2-10-6-11-3-8/h1-6H

InChI Key

IIVAXJQSKCHDLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C2=CN=CN=C2)C=O

Origin of Product

United States

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